

# D15 Gene Expression and Clinical Outcomes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | D15     |           |
| Cat. No.:            | B612444 | Get Quote |

An analysis of the prognostic and therapeutic significance of key genes, Growth Differentiation Factor 15 (GDF15) and Ubiquitin Specific Peptidase 15 (USP15), often colloquially referenced in literature searches as "**D15** genes," reveals their emerging roles as critical biomarkers in oncology. This guide provides a comparative overview of their correlation with clinical outcomes in various cancers, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

This guide will objectively compare the performance of GDF15 and USP15 as prognostic markers and explore the methodologies used to assess their expression. While the term "D15 gene" is not a standard nomenclature for a single human gene, it frequently leads to search results for GDF15 and USP15 due to keyword similarities. Both genes have been independently implicated in the progression and prognosis of several cancers.

# Comparative Analysis of GDF15 and USP15 Expression in Cancer

The expression levels of both GDF15 and USP15 have been shown to correlate with clinical outcomes in a variety of cancers. However, the nature of this correlation can differ depending on the tumor type and the specific gene. The following tables summarize the prognostic significance of GDF15 and USP15 expression in several key cancers based on published research.



# Table 1: Correlation of GDF15 Expression with Clinical Outcomes in Cancer



| Cancer Type                                               | High GDF15<br>Expression<br>Associated<br>With                                           | Representative<br>Quantitative<br>Data                                     | Patient Cohort<br>Size        | Method of<br>Analysis                                             |
|-----------------------------------------------------------|------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|-------------------------------|-------------------------------------------------------------------|
| Colorectal<br>Cancer                                      | Poor prognosis, increased risk of recurrence, and reduced overall survival.[1][2][3]     | Overall Survival<br>(Multivariate):<br>HR 2.11 (95%<br>CI, 1.04–4.28).[3]  | 320 (IHC), 57<br>(Plasma)[3]  | Immunohistoche mistry (IHC), Proximity Ligation Assay (Plasma)[3] |
| Higher<br>recurrence rate<br>in stages I-III.[3]          | Recurrence<br>(Stages I-III): HR<br>3.9 (95% CI,<br>1.16–13.15).[3]                      | 320[3]                                                                     | IHC[3]                        |                                                                   |
| Lung Cancer                                               | Poorer prognosis, shorter overall survival, and higher risk of lymph node metastasis.[4] | Overall Survival: High GDF-15 is associated with shorter OS.[4]            | Meta-analysis                 | Serum ELISA[4]                                                    |
| Poorer response<br>to<br>immunotherapy<br>(nivolumab).[5] | Overall Survival: HR 0.36 (95% CI, 0.16–0.78) for low vs. high expression.[5]            | 50                                                                         | IHC[5]                        |                                                                   |
| Breast Cancer                                             | High tumor grade, ER-negative status, and HER2 overexpression.  [6][7]                   | Associated with poor prognosis in patients after radiotherapy (p=0.03).[8] | 552 (database<br>analysis)[8] | Database<br>analysis                                              |
| Radioresistance.                                          | Correlated with nodal metastasis                                                         | TCGA database                                                              | Bioinformatics                |                                                                   |



|                      | status and cancer stage.[8]                                   |
|----------------------|---------------------------------------------------------------|
| Gastric Cancer       | Elevated GDF15 levels are associated with poor prognosis. [2] |
| Pancreatic<br>Cancer | Elevated GDF15 levels are associated with poor prognosis. [2] |
| Prostate Cancer      | Elevated GDF15 levels are associated with poor prognosis. [2] |

**Table 2: Correlation of USP15 Expression with Clinical Outcomes in Cancer** 



| Cancer Type                                                     | High USP15<br>Expression<br>Associated<br>With                                     | Representative<br>Quantitative<br>Data                                       | Patient Cohort<br>Size               | Method of<br>Analysis    |
|-----------------------------------------------------------------|------------------------------------------------------------------------------------|------------------------------------------------------------------------------|--------------------------------------|--------------------------|
| Gastric Cancer                                                  | Poor prognosis,<br>larger tumor size,<br>and lymph node<br>involvement.[9]<br>[10] | Positively correlated with poor prognosis.                                   | -                                    | IHC, Western<br>Blot[9]  |
| Promotes cell proliferation and invasion.[11]                   | -                                                                                  | -                                                                            | In vitro and in vivo studies[11]     |                          |
| Non-Small Cell<br>Lung Cancer<br>(NSCLC)                        | Poor prognosis<br>and poor patient<br>survival.[12][13]                            | High expression of USP15 and MMP3 were associated with poor prognosis.  [13] | 80 pairs (tumor<br>and adjacent)[12] | IHC[12]                  |
| Inconsistent reports on its role in migration and invasion.[12] | -                                                                                  | -                                                                            | In vitro<br>studies[12]              |                          |
| Breast Cancer                                                   | Lower overall survival.[14]                                                        | Correlated with gender and clinical stage.[14]                               | Database<br>analysis                 | IHC, Western<br>Blot[14] |
| Promotes proliferation.[11]                                     | Stabilizes estrogen receptor α (ERα). [11]                                         | -                                                                            | In vitro and in vivo studies[11]     |                          |
| Glioblastoma                                                    | Poor prognosis. [15]                                                               | High levels of USP15 amplification are associated with                       | -                                    | -                        |



|                             |                                                                                              | poor prognosis.<br>[15]                                           |     |         |
|-----------------------------|----------------------------------------------------------------------------------------------|-------------------------------------------------------------------|-----|---------|
| Ovarian Cancer              | Upregulated in ovarian cancer. [11]                                                          | -                                                                 | -   | -       |
| Hepatocellular<br>Carcinoma | Decreased risk<br>for mortality and<br>cancer relapse<br>(tumor<br>suppressive<br>role).[16] | Mortality: HR 0.379 (p=0.0105); Relapse: HR 0.420 (p=0.0089).[16] | 102 | IHC[16] |

## **Signaling Pathways and Experimental Workflows**

Understanding the signaling pathways in which GDF15 and USP15 are involved is crucial for elucidating their roles in cancer progression and for identifying potential therapeutic targets.

### **GDF15 Signaling Pathway**

GDF15, a member of the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) superfamily, is a stress-responsive cytokine.[1] Its signaling can be initiated through binding to the GDNF family receptor  $\alpha$ -like (GFRAL), which is primarily expressed in the hindbrain and is associated with cancer-associated cachexia.[1] In the context of cancer cells, GDF15 can also signal through TGF- $\beta$  receptors, activating SMAD2/3 signaling pathways to promote metastasis.[1] Furthermore, it can activate PI3K/AKT and MAPK pathways.[1]





Click to download full resolution via product page

GDF15 Signaling Pathways in Cancer.

## **USP15 Signaling Pathway**

USP15 is a deubiquitinating enzyme (DUB) that regulates the stability and activity of numerous proteins involved in key signaling pathways.[15] It has been shown to enhance TGF- $\beta$  signaling by deubiquitinating and stabilizing the type I TGF- $\beta$  receptor.[15] USP15 can also regulate the NF- $\kappa$ B and Wnt/ $\beta$ -catenin signaling pathways, both of which are critical in cancer development and progression.[9][15] Its role can be context-dependent, acting as either an oncogene or a tumor suppressor.[11]





Click to download full resolution via product page

USP15 Regulatory Signaling Pathways.

# **Experimental Protocols for Expression Analysis**

Accurate and reproducible measurement of GDF15 and USP15 expression is fundamental to their validation as clinical biomarkers. Below are generalized protocols for common techniques used in the cited research.

### Immunohistochemistry (IHC)

IHC is a widely used technique to visualize the distribution and abundance of a specific protein in tissue sections.

#### General Protocol:

 Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.



- Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
- Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Nonspecific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).
- Primary Antibody Incubation: Sections are incubated with a primary antibody specific to either GDF15 or USP15 at an optimized dilution overnight at 4°C.
- Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
- Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
- Scoring: The staining intensity and the percentage of positive cells are evaluated by a pathologist to generate a score (e.g., H-score).

## **Quantitative Real-Time PCR (qRT-PCR)**

gRT-PCR is used to quantify the messenger RNA (mRNA) expression levels of a target gene.

#### General Protocol:

- RNA Extraction: Total RNA is extracted from fresh-frozen tissue or cultured cells using a commercial kit (e.g., TRIzol reagent). RNA quality and quantity are assessed using a spectrophotometer.
- Reverse Transcription: A specific amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
- Real-Time PCR: The qPCR reaction is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. The reaction mixture includes cDNA template, forward



and reverse primers specific for GDF15 or USP15, and a master mix containing DNA polymerase and dNTPs.

 Data Analysis: The cycle threshold (Ct) values are determined for the target gene and a reference gene (e.g., GAPDH, β-actin). The relative expression of the target gene is calculated using the ΔΔCt method.

### **Enzyme-Linked Immunosorbent Assay (ELISA)**

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as proteins, and is commonly used to measure GDF15 levels in serum or plasma.

#### General Protocol:

- Coating: A microplate is coated with a capture antibody specific for the target protein (GDF15).
- Blocking: The remaining protein-binding sites on the plate are blocked to prevent nonspecific binding.
- Sample and Standard Incubation: Samples (e.g., serum, plasma) and a series of standards of known concentration are added to the wells and incubated.
- Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the target protein is added.
- Enzyme Conjugate: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
- Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of target protein.
- Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader. The concentration of the target protein in the samples is determined by comparison to the standard curve.





# Comparison of Measurement Methodologies and Products

The choice of method for analyzing GDF15 or USP15 expression depends on the research question, sample type, and available resources.

| Feature              | Immunohistochemi<br>stry (IHC)                                               | Quantitative Real-<br>Time PCR (qRT-<br>PCR)                                            | Enzyme-Linked<br>Immunosorbent<br>Assay (ELISA)                                                              |
|----------------------|------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Analyte              | Protein                                                                      | mRNA                                                                                    | Protein                                                                                                      |
| Sample Type          | FFPE or frozen tissue sections                                               | Fresh-frozen tissue, cells                                                              | Serum, plasma, cell culture supernatant                                                                      |
| Information Provided | Protein localization,<br>semi-quantitative<br>expression                     | Gene expression level (quantitative)                                                    | Protein concentration (quantitative)                                                                         |
| Throughput           | Moderate                                                                     | High                                                                                    | High                                                                                                         |
| Advantages           | Provides spatial information within the tissue context.                      | Highly sensitive and specific.                                                          | Highly quantitative and suitable for large sample numbers.                                                   |
| Limitations          | Scoring can be subjective; less quantitative.                                | Does not provide information on protein levels or localization.                         | Does not provide spatial information.                                                                        |
| Commercial Products  | Primary antibodies from various suppliers (e.g., Proteintech for USP15).[12] | Primers and probes can be custom-designed or purchased; various master mixes available. | Commercially available kits from suppliers like R&D Systems, Elabscience, and MyBioSource for GDF15.[17][18] |

## Conclusion



Both GDF15 and USP15 are promising biomarkers with significant prognostic value in a range of cancers. High expression of GDF15 is predominantly associated with a poor prognosis across multiple cancer types. The role of USP15 appears more context-dependent, acting as an oncogene in some cancers and a tumor suppressor in others. The choice of methodology for assessing their expression should be carefully considered based on the specific research objectives. Further research, including large-scale validation studies, is warranted to fully establish their clinical utility and to explore their potential as therapeutic targets.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pathophysiological role of Growth Differentiation factor (GDF15) in Obesity, Cancer, and Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Growth differentiation factor 15: a prognostic marker for recurrence in colorectal cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 4. GDF-15 as a biomarker for diagnosis and prognosis of lung cancer: a meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of the expression level of growth differentiation factor 15 in tumor tissue on the response to immunotherapy in non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth differentiation factor 15 mediates epithelial mesenchymal transition and invasion of breast cancers through IGF-1R-FoxM1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. GDF15 Contributes to Radioresistance by Mediating the EMT and Stemness of Breast Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin-specific protease 15 contributes to gastric cancer progression by regulating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wignet.com [wignet.com]
- 11. mdpi.com [mdpi.com]







- 12. USP15 Drives NSCLC Progression and Chemoresistance, Potentially via Regulation of the U2-Type Spliceosomal Complex PMC [pmc.ncbi.nlm.nih.gov]
- 13. Over-expression of USP15/MMP3 predict poor prognosis and promote growth, migration in non-small cell lung cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Regulatory Network Analysis of the Importance of USP15 in Breast Cancer Metastasis and Prognosis PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Human GDF15(Growth Differentiation Factor 15) ELISA Kit Elabscience® [elabscience.com]
- 18. mybiosource.com [mybiosource.com]
- To cite this document: BenchChem. [D15 Gene Expression and Clinical Outcomes: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612444#d15-gene-expression-correlation-with-clinical-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com